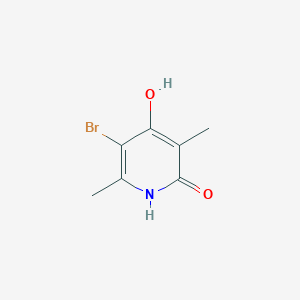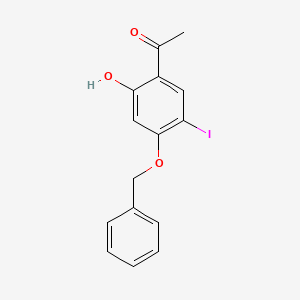
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a benzyloxy group, a hydroxyl group, and an iodine atom attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common synthetic route starts with the bromination of a phenol derivative, followed by benzyl protection to introduce the benzyloxy group. The final step involves a halogen exchange reaction to introduce the iodine atom . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and hydroxyl group facilitate binding to active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Benzyloxy)-2-hydroxy-5-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxy-5-bromophenyl)ethanone: Contains a bromine atom, leading to different chemical properties and applications.
1-(4-(Benzyloxy)-2-hydroxy-5-fluorophenyl)ethanone: The presence of a fluorine atom imparts unique electronic effects, influencing its behavior in chemical reactions
Propriétés
Formule moléculaire |
C15H13IO3 |
|---|---|
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-iodo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
Clé InChI |
ICBWBHXIIIJUFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


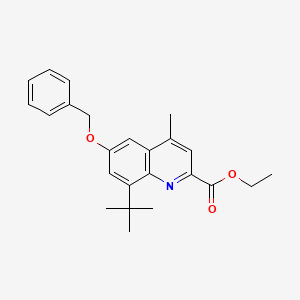
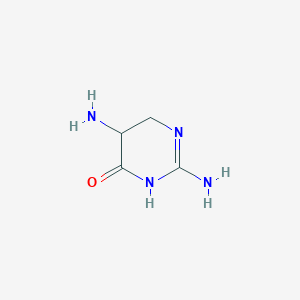
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
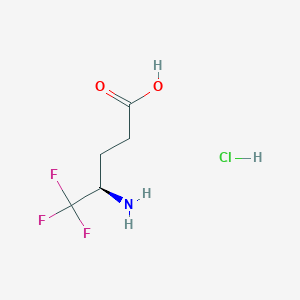
![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
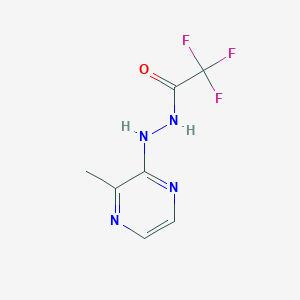
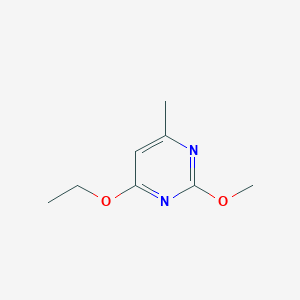
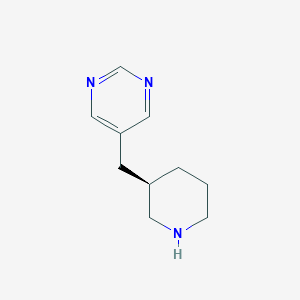
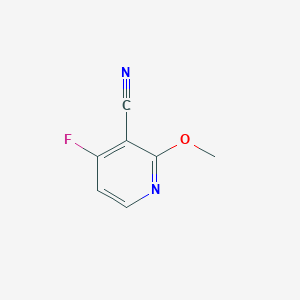
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
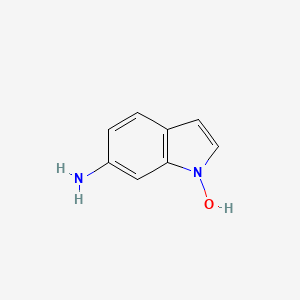
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)

